2-(4-Hydroxyphenyl)-3-methoxy-7-methyl-4H-1-benzopyran-4-one
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Overview
Description
2-(4-Hydroxyphenyl)-3-methoxy-7-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-3-methoxy-7-methyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxyacetophenone with 3-methoxy-4-hydroxybenzaldehyde in the presence of a base, such as potassium carbonate, and a suitable solvent like ethanol. The reaction mixture is heated under reflux to facilitate the formation of the chromenone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyphenyl)-3-methoxy-7-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the chromenone ring can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of the chromenone ring.
Substitution: Halogenated or nitrated derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Hydroxyphenyl)-3-methoxy-7-methyl-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties and potential to protect cells from oxidative stress.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)-3-methoxy-7-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl and methoxy groups can scavenge free radicals, thereby reducing oxidative stress.
Anticancer Activity: It can induce apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxyphenyl)ethanol: Shares the hydroxyl group but lacks the chromenone ring.
4-Hydroxy-2-quinolone: Contains a similar hydroxyl group but has a different core structure.
Fenretinide: A synthetic retinoid with similar anticancer properties but a different chemical structure
Uniqueness
2-(4-Hydroxyphenyl)-3-methoxy-7-methyl-4H-chromen-4-one is unique due to its combination of hydroxyl, methoxy, and chromenone functionalities, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
CAS No. |
111391-88-9 |
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Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)-3-methoxy-7-methylchromen-4-one |
InChI |
InChI=1S/C17H14O4/c1-10-3-8-13-14(9-10)21-16(17(20-2)15(13)19)11-4-6-12(18)7-5-11/h3-9,18H,1-2H3 |
InChI Key |
SZXZDCMOSSADOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)O)OC |
Origin of Product |
United States |
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